1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate
Brand Name: Vulcanchem
CAS No.: 1359655-97-2
VCID: VC5777623
InChI: InChI=1S/C14H15N3O2.HNO3/c1-18-11-5-7-12(8-6-11)19-13-4-2-3-10(9-13)17-14(15)16;2-1(3)4/h2-9H,1H3,(H4,15,16,17);(H,2,3,4)
SMILES: COC1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N.[N+](=O)(O)[O-]
Molecular Formula: C14H16N4O5
Molecular Weight: 320.305

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate

CAS No.: 1359655-97-2

Cat. No.: VC5777623

Molecular Formula: C14H16N4O5

Molecular Weight: 320.305

* For research use only. Not for human or veterinary use.

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate - 1359655-97-2

Specification

CAS No. 1359655-97-2
Molecular Formula C14H16N4O5
Molecular Weight 320.305
IUPAC Name 2-[3-(4-methoxyphenoxy)phenyl]guanidine;nitric acid
Standard InChI InChI=1S/C14H15N3O2.HNO3/c1-18-11-5-7-12(8-6-11)19-13-4-2-3-10(9-13)17-14(15)16;2-1(3)4/h2-9H,1H3,(H4,15,16,17);(H,2,3,4)
Standard InChI Key DELMSEZLIYUCSR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N.[N+](=O)(O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a guanidine group (-NH-C(=NH)-NH₂) attached to a phenyl ring substituted at the 3-position with a 4-methoxyphenoxy group (-O-C₆H₄-OCH₃). The nitrate counterion enhances solubility in polar solvents, a critical factor for biological applications . Key structural features include:

  • Guanidine moiety: A strong base (pKa ~13) capable of forming hydrogen bonds and ionic interactions.

  • Methoxyphenoxy group: Introduces lipophilicity, improving membrane permeability compared to simpler guanidines.

Table 1: Comparative Structural Properties of Guanidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrateC₁₄H₁₆N₄O₅320.30Guanidine, methoxyphenoxy
1-(4-Methoxyphenyl)guanidine hydrochloride C₈H₁₂ClN₃O201.65Guanidine, methoxy

Physicochemical Characteristics

  • Solubility: Freely soluble in dimethyl sulfoxide (DMSO) and methanol; sparingly soluble in water (0.2 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres at -20°C but degrades upon prolonged exposure to light or moisture .

  • Spectroscopic Data:

    • IR (KBr): ν = 3350 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

    • ¹H NMR (DMSO-d₆): δ 3.75 (s, 3H, OCH₃), 6.85–7.45 (m, 8H, aromatic), 8.10 (s, 4H, NH₂).

Synthesis and Reaction Chemistry

Synthetic Routes

The primary synthesis involves a two-step process:

  • Coupling Reaction: 3-(4-Methoxyphenoxy)aniline reacts with cyanogen bromide in ethanol to form the intermediate 3-(4-methoxyphenoxy)phenylcyanamide.

  • Guanidine Formation: The cyanamide undergoes nucleophilic addition with ammonium nitrate under reflux, yielding the target compound in 68% isolated purity.

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ConditionYield Improvement
SolventAnhydrous ethanol15%
Temperature80°C22%
Reaction Time12 hours18%

Reactivity Profile

  • Protonation: The guanidine group readily protonates in acidic media, forming water-soluble salts.

  • Electrophilic Substitution: The methoxy group directs electrophiles (e.g., NO₂⁺) to the para position of the phenoxy ring.

  • Oxidation: Treatment with hydrogen peroxide generates nitro derivatives, potential precursors for energetic materials.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound inhibited lipopolysaccharide-induced TNF-α production by 78% at 50 μM, comparable to dexamethasone. Mechanistic studies suggest it suppresses NF-κB translocation by stabilizing IκBα.

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923), the minimum inhibitory concentration (MIC) is 8 μg/mL, outperforming gentamicin (MIC = 16 μg/mL) in biofilm eradication assays. The methoxyphenoxy group enhances membrane disruption, as shown in scanning electron microscopy studies.

Applications in Drug Discovery and Material Science

Pharmacological Scaffold

The compound serves as a lead structure for designing:

  • Kinase Inhibitors: Molecular docking predicts strong binding (ΔG = -9.8 kcal/mol) to EGFR tyrosine kinase.

  • Antiviral Agents: Derivatives show 60% inhibition of SARS-CoV-2 3CL protease at 10 μM in silico.

Polymer Modification

Incorporating the guanidine moiety into polyurethane coatings enhances antimicrobial surface activity, reducing E. coli adhesion by 90% after 24 hours.

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